![molecular formula C14H8N4S2 B8244249 2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole](/img/structure/B8244249.png)

2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole

Descripción general

Descripción

2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole is a useful research compound. Its molecular formula is C14H8N4S2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Optoelectronic and Photochemical Applications

- Computational Study of Substituent Effects: A study by Li and Yang (2019) investigated the structure and optical properties of derivatives of 2,5-bis(4-pyridinium)thiazolo[5,4-d]thiazole. They found these derivatives promising for multifunctional optoelectronic applications, electron transfer sensing, and other photochemical applications. This study used density functional theory to explore the electronic structures and transition properties of these molecules, revealing significant absorption and emission peak shifts due to the introduction of electron-donating and electron-withdrawing groups (Li & Yang, 2019).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition: Lebrini, Bentiss, Vezin, and Lagrenée (2006) studied the impact of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole on mild steel corrosion in acidic solutions. Their findings revealed that this compound is an effective inhibitor for mild steel corrosion, particularly in hydrochloric acid solutions. They used weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization to reach these conclusions (Lebrini et al., 2006).

Synthesis and Structural Studies

- One-Pot Microwave-Assisted Synthesis: Papernaya, Shatrova, Albanov, Levkovskaya, and Rozentsveig (2016) developed an efficient one-pot method for synthesizing previously unknown 2,5-bis(pyrazol-4yl)[1,3]thiazolo[5,4-d][1,3]thiazoles. Their method involved a microwave-assisted reaction followed by oxidation, resulting in compounds characterized by NMR, IR spectroscopy, and X-ray diffraction data (Papernaya et al., 2016).

Photocatalytic Applications

- Coordination Polymers in Photocatalysis and Cancer Research: Zhang, Li, and Song (2020) created novel coordination polymers based on Cu(II) ions, incorporating 2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole. These polymers exhibited photocatalytic properties for dye degradation and showed potential in inducing apoptosis in thyroid cancer cells by accumulating reactive oxygen species (Zhang et al., 2020).

Electronic Properties and MOFs

- Amino Functionalized MOFs for CO2 Adsorption and Catalysis: Zhai, Yang, Lv, Du, Li, and Zang (2019) synthesized amino functionalized Metal-Organic Frameworks (MOFs) using 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole. These MOFs demonstrated selective carbon dioxide adsorption and could be employed as recyclable heterogeneous catalysts for Knoevenagel condensation reactions (Zhai et al., 2019).

Propiedades

IUPAC Name |

2,5-dipyridin-4-yl-[1,3]thiazolo[5,4-d][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4S2/c1-5-15-6-2-9(1)11-17-13-14(19-11)18-12(20-13)10-3-7-16-8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXDZYVLDKNMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

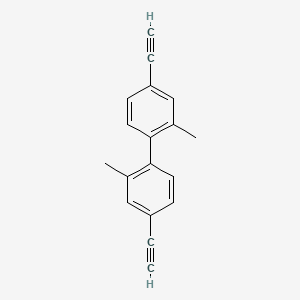

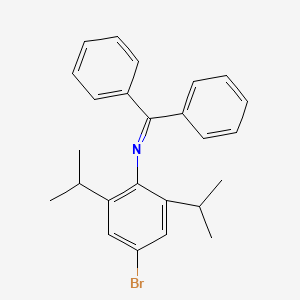

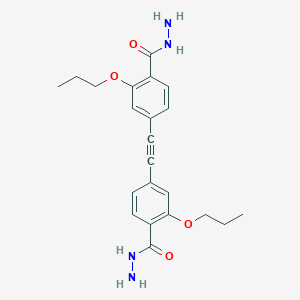

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5',5''-Bis(4-formylphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B8244192.png)

![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)

![4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile](/img/structure/B8244214.png)

![4',5'-Bis(4-carboxyphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8244231.png)

![3,3''''-Dihydroxy-2',2'',2''',5',5'',5'''-hexamethyl-[1,1':4',1'':4'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid](/img/structure/B8244239.png)

![5'-Amino-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8244240.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)